molecular formula C6H6N2O2 B3053118 2-(1H-Imidazol-2-YL)-malonaldehyde CAS No. 51076-59-6

2-(1H-Imidazol-2-YL)-malonaldehyde

Cat. No.: B3053118
CAS No.: 51076-59-6
M. Wt: 138.12 g/mol
InChI Key: LZUBFSKJDPQINC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Analytical Chemistry and Biomarker Research

Malonaldehyde Measurement : Malonaldehyde, a product of lipid peroxidation, is crucial in studying oxidative stress in muscle tissues. The spectrophotometric thiobarbituric acid (TBA) method is widely used for its quantification, despite its limitations in specificity and sensitivity. Alternatives like high-performance liquid and gas chromatography offer better specificity for malonaldehyde detection, essential for accurate biomarker analysis in various disease pathologies (Raharjo & Sofos, 1993).

Material Science

Zeolite Imidazolate Frameworks (ZIFs) : Imidazole-based ZIFs are highlighted for their exceptional properties, including thermal and chemical stability, and potential applications in adsorption, separation, and hydrogen storage. Electrospinning is identified as a promising method for synthesizing one-dimensional fibrous ZIF materials, expanding their application range (S. S. Sankar et al., 2019).

Pharmacology

Therapeutic Potentials of Imidazole Derivatives : Imidazole derivatives exhibit a wide array of pharmacological activities, underscoring their significance in drug development. Their role in producing compounds with anti-infective potential is particularly noted, indicating the versatility and importance of the imidazole nucleus in medicinal chemistry (Archana Sharma et al., 2016).

Antioxidant and Oxidative Stress Research

Biomarker for Oxidative Stress : The use of malondialdehyde as a biomarker for oxidative stress is extensively reviewed, highlighting its significance in biomedical research. Its role in various disease patterns, including hypertension and diabetes, is critical for understanding oxidative stress's impact on health (Z. Singh et al., 2014).

Safety and Hazards

Safety and hazards of imidazole compounds can vary widely depending on their specific structure. For example, some imidazole compounds are classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of imidazole research are likely to continue focusing on the development of new drugs, given the broad range of chemical and biological properties of imidazole . This includes the development of more efficient inhibitors for protein targets involved in various types of human cancers .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-3-5(4-10)6-7-1-2-8-6/h1-5H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUBFSKJDPQINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485914
Record name (1H-Imidazol-2-yl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51076-59-6
Record name (1H-Imidazol-2-yl)propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-2-yl)-malonaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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